molecular formula C5H6ClNS B1355496 2-Chloro-4,5-dimethyl-1,3-thiazole CAS No. 56355-41-0

2-Chloro-4,5-dimethyl-1,3-thiazole

Cat. No.: B1355496
CAS No.: 56355-41-0
M. Wt: 147.63 g/mol
InChI Key: UTMPHXLKDRAIDK-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethyl-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Biochemical Analysis

Biochemical Properties

2-Chloro-4,5-dimethyl-1,3-thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, it can inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular functions. The interactions of this compound with these biomolecules are crucial for its biological activity and therapeutic potential.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting the normal function of topoisomerase II and causing DNA damage . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and growth.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . This interaction leads to the activation of apoptotic pathways and the inhibition of cell proliferation. Additionally, this compound can modulate the activity of other enzymes, further influencing cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects such as anti-inflammatory and antimicrobial activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . The compound’s metabolism may also produce active metabolites that contribute to its overall biological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its biological activity and therapeutic potential, as it needs to reach target sites within the body to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroacetyl chloride with 2-amino-4,5-dimethylthiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and automated systems helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-dimethyl-1,3-thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted thiazole derivatives with different functional groups.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Dihydrothiazole derivatives.

Scientific Research Applications

2-Chloro-4,5-dimethyl-1,3-thiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent and its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,3-thiazole: Lacks the methyl groups at positions 4 and 5, which can affect its reactivity and biological activity.

    4,5-Dimethyl-1,3-thiazole: Does not have the chlorine atom, leading to different chemical properties and applications.

    2-Amino-4,5-dimethyl-1,3-thiazole:

Uniqueness

2-Chloro-4,5-dimethyl-1,3-thiazole is unique due to the presence of both chlorine and methyl groups, which confer specific chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-chloro-4,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c1-3-4(2)8-5(6)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMPHXLKDRAIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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